Domperidone Impurity C

Catalog No.
S911727
CAS No.
118435-03-3
M.F
C22H24ClN5O3
M. Wt
441.91
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Domperidone Impurity C

CAS Number

118435-03-3

Product Name

Domperidone Impurity C

IUPAC Name

6-chloro-3-[1-oxido-1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-1-ium-4-yl]-1H-benzimidazol-2-one

Molecular Formula

C22H24ClN5O3

Molecular Weight

441.91

InChI

InChI=1S/C22H24ClN5O3/c23-15-6-7-20-18(14-15)25-22(30)27(20)16-8-12-28(31,13-9-16)11-3-10-26-19-5-2-1-4-17(19)24-21(26)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)

SMILES

C1C[N+](CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)(CCCN4C5=CC=CC=C5NC4=O)[O-]

Synonyms

5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one; Domperidine Impurity C; 5-Chloro-1-[1-[3-[(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]]-1,3-dihydro-2H-benzimidazo

Potential Research Areas

Here are some potential areas where Domperidone Impurity C might be relevant for scientific research:

  • Understanding degradation pathways of Domperidone: Impurities can arise during the manufacturing or storage of a drug. Studying Domperidone Impurity C could help researchers understand how Domperidone degrades over time, which is important for ensuring the stability and safety of the medication ().
  • Impurity impact on drug efficacy or safety: In some cases, impurities can affect the effectiveness or safety of a drug. Research could be conducted to determine if Domperidone Impurity C has any impact on the intended effects of Domperidone or if it poses any potential health risks ().
  • Development of analytical methods: Specific methods are needed to identify and quantify impurities in drugs. Research could focus on developing or improving analytical techniques to detect and measure Domperidone Impurity C accurately ().

Domperidone Impurity C, also known as domperidone-N-oxide monohydrate, is a chemical compound that serves as an impurity associated with the pharmaceutical agent domperidone. The molecular formula of Domperidone Impurity C is C22H24ClN5O3C_{22}H_{24}ClN_{5}O_{3}, with a molecular weight of approximately 441.91 g/mol . This compound is characterized by its structure, which includes a chlorinated phenyl group and a piperidine ring, contributing to its pharmacological properties.

  • Domperidone Impurity C is not a pharmaceutical drug and therefore does not have a known mechanism of action in the body.
  • Information on the safety and hazards of Domperidone Impurity C is limited in scientific literature.
  • Due to its structural similarity to domperidone, it is possible that Impurity C may share some of the same side effects as domperidone. However, specific hazard data is not available and further research is needed.

The chemical behavior of Domperidone Impurity C can be understood through its interactions with various reagents. It can undergo oxidation reactions, particularly due to the presence of nitrogen atoms in its structure. For instance, it may react with oxidizing agents to form different nitrogen oxides. Additionally, it can participate in nucleophilic substitution reactions due to the electrophilic nature of the chlorine atom attached to the aromatic ring.

The synthesis of Domperidone Impurity C typically involves several steps that mirror the synthetic pathways for domperidone. Common methods include:

  • Chemical Modification: Starting from domperidone, oxidation reactions can convert it into Domperidone Impurity C.
  • Reagent Use: Utilizing specific reagents like hydrogen peroxide or other oxidizing agents can facilitate the formation of the N-oxide derivative.
  • Purification: After synthesis, chromatographic techniques are often employed to purify the compound and remove any undesired by-products .

Domperidone Impurity C is primarily studied within pharmaceutical contexts due to its association with domperidone. Its applications include:

  • Quality Control: As an impurity, it is monitored during the manufacturing process of domperidone to ensure product safety and efficacy.
  • Research: It serves as a subject of study in pharmacological research to understand impurities' effects on drug performance and safety profiles.

Interaction studies involving Domperidone Impurity C focus on its potential effects when combined with other drugs or compounds. While detailed studies are scarce, preliminary findings suggest that impurities like Domperidone Impurity C may influence the pharmacokinetics and pharmacodynamics of primary medications by altering absorption rates or competing for metabolic pathways.

Several compounds share structural similarities with Domperidone Impurity C. Here are a few notable examples:

  • Domperidone: The parent compound known for its antiemetic properties.
  • Metoclopramide: Another dopamine antagonist used for similar indications but with different side effects and mechanisms.
  • Prochlorperazine: An antipsychotic drug that also functions as an antiemetic but has a broader range of actions on neurotransmitter systems.

Comparison Table

CompoundStructure CharacteristicsPrimary UseUnique Features
DomperidoneChlorinated piperidineAntiemeticSelective D2 receptor antagonist
Domperidone Impurity CChlorinated piperidineImpurity in formulationsLess characterized biological activity
MetoclopramideSimilar piperidine coreAntiemeticAlso enhances gastric motility
ProchlorperazinePhenothiazine derivativeAntiemetic/antipsychoticBroader action on various receptors

Domperidone Impurity C stands out due to its role as an impurity rather than a therapeutic agent, highlighting the importance of monitoring such compounds in pharmaceutical formulations for safety and efficacy purposes .

Origin as Process-Related Impurity in Domperidone Synthesis

Domperidone Impurity C, chemically known as domperidone N-oxide, is a significant process-related impurity that emerges during the synthesis of domperidone [1] [2] [3]. This impurity has the molecular formula C22H24ClN5O3 and a molecular weight of 441.91 g/mol, distinguishing it from the parent compound by the presence of an additional oxygen atom [3] [5]. The International Union of Pure and Applied Chemistry name for this compound is 4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidine 1-oxide [3] [5].

The formation of domperidone N-oxide occurs as a result of the oxidation of the tertiary amine nitrogen within the piperidine ring of domperidone [4] [10]. This process-related impurity formation is particularly significant because it represents one of the most commonly encountered degradation products during domperidone manufacturing processes [7] [14]. The impurity was previously designated as Impurity C according to pharmacopeial standards and has been extensively characterized in various analytical studies [4] [7].

Domperidone synthesis involves the coupling reaction of two benzimidazolone derivatives, specifically N-halopropyl-2-benzimidazolone (intermediate 1) and N-(piperidin-4-yl)-6-chloro-2-benzimidazolone (intermediate 2) [8] [9] [19]. During this synthetic process, the presence of oxidizing conditions or atmospheric oxygen can lead to the formation of the N-oxide impurity [8] [10]. The coupling reaction typically occurs under alkaline conditions using potassium iodide as a catalyst, which can create an environment conducive to oxidative processes [8] [19].

Oxidative Degradation Pathways Leading to N-Oxide Formation

The formation of domperidone N-oxide follows well-established oxidative degradation pathways that are characteristic of tertiary amine-containing pharmaceutical compounds [10] [40]. Hydrogen peroxide-mediated oxidation represents the primary mechanism through which domperidone undergoes conversion to its N-oxide form [10] [40]. This reaction is particularly favorable with tertiary amines compared to secondary amines due to the increased electron density around the nitrogen atom [40].

The oxidation mechanism involves the nucleophilic attack of the tertiary amine nitrogen on hydrogen peroxide, followed by the elimination of water to form the N-oxide functionality [40] [41]. This process is pH-dependent, occurring more readily under neutral to slightly alkaline conditions where the amine exists in its non-protonated form [40]. The reaction can be represented as a two-electron oxidation process where the nitrogen atom increases its oxidation state while maintaining its coordination number.

Stress degradation studies conducted according to International Conference on Harmonization guidelines have demonstrated that domperidone undergoes oxidative degradation when exposed to hydrogen peroxide solutions [10] [13]. Under these conditions, the tertiary amine within the piperidine ring system is selectively oxidized to form the corresponding N-oxide [10]. The oxidation process appears to be regioselective, primarily affecting the piperidine nitrogen rather than other potentially oxidizable sites within the molecule [4] [10].

The stability of domperidone under various stress conditions has been extensively evaluated, revealing that while the compound is relatively resistant to base hydrolysis, photolysis, and thermal stress, it demonstrates significant susceptibility to oxidative conditions [10] [13]. This selective vulnerability to oxidation emphasizes the importance of controlling oxidative environments during pharmaceutical manufacturing and storage processes [10] [40].

Process Parameters Influencing Impurity Generation

Several critical process parameters significantly influence the generation of domperidone N-oxide during manufacturing operations [14] [18]. Temperature control represents one of the most crucial factors, with elevated temperatures accelerating oxidative processes and increasing the likelihood of N-oxide formation [18] [30]. Industrial manufacturing processes typically monitor temperature ranges carefully to minimize unwanted oxidation reactions while maintaining efficient reaction kinetics [30].

The pH of the reaction medium plays a decisive role in N-oxide formation rates [18] [40]. Alkaline conditions, while necessary for the coupling reactions in domperidone synthesis, can promote the oxidation of tertiary amines to their corresponding N-oxides [8] [40]. The optimal pH range for minimizing N-oxide formation while maintaining synthetic efficiency requires careful balance during process development [18].

Oxygen exposure represents another critical parameter influencing impurity generation [8] [40]. Atmospheric oxygen can initiate autoxidation processes that lead to the formation of peroxy radicals and subsequent N-oxide formation [40]. Manufacturing processes often employ inert gas atmospheres or oxygen-free conditions to minimize oxidative degradation [25] [30].

The presence of metal catalysts or metal impurities can significantly accelerate oxidative processes through Fenton-like reactions [40]. Trace amounts of iron or copper ions can catalyze the decomposition of hydroperoxides to form highly reactive hydroxyl radicals, which can subsequently initiate chain oxidation reactions [40]. Quality control measures typically include strict limits on metal content in raw materials and excipients [30] [40].

Process ParameterImpact on N-Oxide FormationOptimal Range
TemperatureHigher temperatures increase oxidation ratesControlled below 60°C during synthesis
pHAlkaline conditions promote tertiary amine oxidationpH 7.5-8.5 for minimal formation
Oxygen ExposureDirect correlation with oxidative degradationInert atmosphere preferred
Metal ContentCatalytic acceleration of oxidation<10 ppm total metal content
Reaction TimeExtended exposure increases impurity levelsMinimized consistent with complete conversion

Synthetic Approaches for Reference Standard Preparation

The preparation of domperidone N-oxide reference standards requires specialized synthetic approaches that ensure high purity and complete characterization [25] [27]. Reference standard synthesis typically begins with the controlled oxidation of pharmaceutical-grade domperidone using hydrogen peroxide under carefully monitored conditions [25] [40]. The reaction is conducted in aqueous or aqueous-organic media with precise temperature and pH control to maximize yield while minimizing side reactions [25].

Synthetic protocols for reference standard preparation employ various oxidizing agents beyond hydrogen peroxide, including meta-chloroperbenzoic acid and other peroxyacids [41]. These reagents offer advantages in terms of reaction selectivity and can provide higher yields of the desired N-oxide product [41]. The choice of oxidizing agent depends on the required purity specifications and the intended analytical applications [25] [27].

Characterization of reference standards involves comprehensive analytical testing using multiple techniques [25] [27]. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy provide structural confirmation, while high-performance liquid chromatography with ultraviolet detection quantifies purity levels [25] [27]. The characterization data must meet stringent requirements for pharmaceutical reference materials [25].

High Performance Liquid Chromatography represents the primary analytical technique for the detection and quantification of Domperidone Impurity C, also known as Domperidone N-oxide [1] [2]. The compound, characterized by the molecular formula C22H24ClN5O3 and molecular weight of 441.91 g/mol, requires specialized chromatographic conditions for optimal separation from the parent drug and other related substances [1] [3].

The conventional High Performance Liquid Chromatography method employs a C18 octadecylsilane column with dimensions of 250 × 4.6 mm and particle size of 5 μm [2]. The mobile phase consists of a gradient system utilizing 0.05M monobasic potassium phosphate buffer and acetonitrile, operated at a flow rate of 1.0 mL/min [2]. Detection is achieved at 285 nm using a diode array detector, with column temperature maintained at 40°C and injection volume of 20 μL [2]. Under these conditions, Domperidone Impurity C exhibits a retention time of approximately 5.7 minutes, corresponding to a relative retention time of 0.75 with respect to the parent compound [4] [2].

Ultra Performance Liquid Chromatography offers significant advantages over conventional High Performance Liquid Chromatography in terms of analysis time and resolution. The Ultra Performance Liquid Chromatography method utilizes a sub-2 μm Hypersil Zorbax eXtra Densely Bonded C18 column with dimensions of 30 × 4.6 mm and particle size of 1.8 μm [5] [6]. The mobile phase consists of 0.06M ammonium acetate and methanol in a gradient elution mode, maintaining a flow rate of 1.0 mL/min [5] [6]. Detection is performed at 280 nm with column temperature set at 40°C and reduced injection volume of 3 μL [5] [6]. This method achieves a total run time of 7.5 minutes, representing a 40% reduction in analysis time compared to conventional High Performance Liquid Chromatography methods [5] [6].

The chromatographic separation mechanisms rely on the differential interactions between Domperidone Impurity C and the stationary phase. The N-oxide functionality in Domperidone Impurity C creates distinct polarity characteristics compared to the parent compound, facilitating effective separation through reversed-phase chromatography [1] [7]. The chlorinated benzimidazole moiety provides additional selectivity through aromatic interactions with the C18 stationary phase [1] [7].

Stability-Indicating Assay Methods Development

Stability-indicating assay methods for Domperidone Impurity C are essential for pharmaceutical quality control and regulatory compliance. These methods must demonstrate the ability to separate and quantify the impurity in the presence of degradation products and other potential interferents [2] [8].

Forced degradation studies have been conducted to evaluate the stability-indicating nature of analytical methods. Domperidone Impurity C demonstrates stability under various stress conditions, including thermal degradation at 105°C, photolytic degradation under UV light at 254 nm, and oxidative stress using hydrogen peroxide [2] [9]. The compound shows resistance to base hydrolysis but exhibits susceptibility to acidic conditions, where new degradation products may form [2] [9].

The stability-indicating reversed-phase liquid chromatography method employs a gradient elution program specifically designed to resolve Domperidone Impurity C from its degradation products [2]. The method validation includes specificity testing through peak purity assessment using photodiode array detection, ensuring the absence of co-eluting substances [2]. Recovery studies demonstrate the method's ability to accurately quantify the impurity across a range of concentrations, with mean recovery values of 99.59% and relative standard deviation of 2.16% [2].

The stability-indicating nature of the method is confirmed through forced degradation studies where samples are subjected to acidic hydrolysis using 0.1 N hydrochloric acid, alkaline hydrolysis with 0.1 N sodium hydroxide, oxidative stress with 3% hydrogen peroxide, thermal stress at 60°C, and photolytic stress under UV light [2] [8]. The method successfully separates Domperidone Impurity C from all degradation products, ensuring accurate quantification under various stress conditions [2] [8].

Mass Spectrometric Characterization and Fragmentation Patterns

Mass spectrometric analysis of Domperidone Impurity C provides definitive structural identification and quantitative capabilities. The compound exhibits characteristic fragmentation patterns that enable unambiguous identification and differentiation from related substances [10] [11].

Liquid chromatography-mass spectrometry analysis of Domperidone Impurity C reveals the molecular ion peak at m/z 442.2 corresponding to the [M+H]+ ion [10] [11]. The fragmentation pattern includes major fragment ions at m/z 257.1, 149.1, and 169.0, representing successive losses of functional groups from the molecular ion [10] [11]. The N-oxide functionality contributes to the characteristic fragmentation behavior, with the loss of oxygen (16 Da) as a prominent fragmentation pathway [10] [11].

Electrospray ionization in positive ion mode provides optimal sensitivity for Domperidone Impurity C detection [10]. The compound shows excellent ionization efficiency, with the molecular ion peak representing the base peak in the mass spectrum [10]. Multiple reaction monitoring mode enables selective and sensitive quantification, with precursor to product ion transitions monitored for enhanced specificity [10].

The mass spectrometric fragmentation involves the cleavage of the piperidine ring, resulting in the formation of the chlorinated benzimidazole fragment at m/z 257.1 [10] [11]. Further fragmentation leads to the loss of the propyl chain, generating fragments at m/z 149.1 and 169.0 [10] [11]. These fragmentation patterns are consistent with the proposed structure of Domperidone Impurity C and provide diagnostic information for identification purposes [10] [11].

Method Validation Parameters (Limit of Quantification, Limit of Detection, Linearity)

Method validation for Domperidone Impurity C analysis follows International Conference on Harmonisation guidelines and includes comprehensive assessment of analytical performance parameters [2] [12] [13]. The validation encompasses linearity, accuracy, precision, specificity, limit of detection, limit of quantification, robustness, and ruggedness [2] [12] [13].

The limit of detection for Domperidone Impurity C is established at 0.0052% with respect to the sample concentration, calculated using the formula LOD = 3.3σ/S, where σ represents the standard deviation of the response and S is the slope of the calibration curve [2] [13]. The limit of quantification is determined as 0.015% with respect to the sample concentration, calculated using LOQ = 10σ/S [2] [13]. These values demonstrate the method's capability to detect and quantify the impurity at levels significantly below the acceptance criteria [2] [13].

Linearity studies demonstrate excellent correlation over the concentration range from the limit of quantification to 150% of the specification limit [2] [12]. The calibration curve exhibits a correlation coefficient of ≥0.999, indicating strong linear relationship between peak area and concentration [2] [12]. The linearity range encompasses six concentration levels, providing comprehensive coverage of the analytical range [2] [12].

Accuracy assessment through recovery studies demonstrates mean recovery of 99.59% with relative standard deviation of 2.16% for Domperidone Impurity C [2]. Recovery studies are performed at multiple concentration levels (50%, 75%, 100%, 125%, and 150% of the target concentration) to evaluate method accuracy across the analytical range [2]. The precision studies include repeatability and intermediate precision assessments, with relative standard deviation values consistently below 2.0%, meeting the acceptance criteria for pharmaceutical analysis [2] [13].

Comparative Analysis of Pharmacopeial Standards (European Pharmacopoeia versus United States Pharmacopoeia)

The European Pharmacopoeia provides comprehensive monograph coverage for Domperidone Impurity C, designated as a specified impurity with established acceptance criteria and analytical methods [14] [15] [16]. The European Pharmacopoeia monograph includes detailed specifications for the impurity, with chemical name defined as cis-4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine 1-oxide [16].

The European Pharmacopoeia establishes acceptance criteria for individual impurities, with Domperidone Impurity C limited to not more than 0.5% of the total drug substance [16]. The analytical method specified in the European Pharmacopoeia employs High Performance Liquid Chromatography with gradient elution using base-deactivated octadecylsilyl silica gel column and mobile phase consisting of ammonium acetate solution and methanol [16]. The reference standard Y0002313 is available through the European Directorate for the Quality of Medicines & HealthCare for method validation and quality control purposes [14] [15].

In contrast, the United States Pharmacopoeia does not currently include specific monograph coverage for Domperidone Impurity C [17] [18]. The absence of United States Pharmacopoeia standards for this impurity creates regulatory challenges for pharmaceutical manufacturers seeking approval in United States markets [17] [18]. The lack of harmonized standards between the European Pharmacopoeia and United States Pharmacopoeia necessitates the development of alternative analytical approaches for United States regulatory submissions [17] [18].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.3

Appearance

White to Off-White Solid

Melting Point

>162°C

Dates

Last modified: 08-15-2023

Explore Compound Types